molecular formula C31H47NaO6 B1261126 Fusidic acid sodium

Fusidic acid sodium

Cat. No.: B1261126
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-SJEUXBRASA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fusidic acid sodium can be synthesized by reacting fusidic acid with sodium hydroxide. The process involves dissolving fusidic acid in a low alcohol solution to obtain a sodium fusidate solution. Ethyl acetate is then added to crystallize the sodium fusidate, which is collected as a solid phase and dried to obtain sodium fusidate crystals .

Industrial Production Methods: Industrial preparation of this compound typically involves multiple organic solvents for crystallization treatment. A common method includes preparing a sodium fusidate solution using an acetone-water solution as a solvent, followed by heating and adding acetone while stirring. The solution is then allowed to crystallize, and the resulting crystals are separated, leached with acetone, and dried .

Chemical Reactions Analysis

Types of Reactions: Fusidic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Glucuronidation reactions often involve glucuronic acid derivatives.

Major Products:

Scientific Research Applications

Fusidic acid sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

    Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but through a different mechanism.

    Clindamycin: Similar to fusidic acid sodium in its effectiveness against Gram-positive bacteria but has a different chemical structure and mechanism of action.

    Vancomycin: Used to treat MRSA infections but works by inhibiting cell wall synthesis rather than protein synthesis.

Uniqueness: this compound is unique in its ability to inhibit bacterial protein synthesis by targeting elongation factor G, a mechanism not shared by many other antibiotics . This unique mode of action, combined with its effectiveness against MRSA, makes it a valuable antibiotic in the treatment of resistant bacterial infections .

Properties

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

IUPAC Name

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1

InChI Key

HJHVQCXHVMGZNC-SJEUXBRASA-M

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Synonyms

Acid, Fusidic
Fucithalmic
Fusidate Sodium
Fusidate, Silver
Fusidate, Sodium
Fusidic Acid
Fusidic Acid, Sodium Salt
Fusidin
Silver Fusidate
Sodium Fusidate
Sodium, Fusidate
Stanicide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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